[(Pyridin-3-ylmethyl)thio]acetic acid
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Overview
Description
[(Pyridin-3-ylmethyl)thio]acetic acid is an organic compound with the molecular formula C8H9NO2S It is characterized by the presence of a pyridine ring attached to a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Pyridin-3-ylmethyl)thio]acetic acid typically involves the reaction of pyridin-3-ylmethanol with thioglycolic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a thioether linkage between the pyridine ring and the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(Pyridin-3-ylmethyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
[(Pyridin-3-ylmethyl)thio]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Pyridin-3-ylmethyl)thio]acetic acid involves its interaction with various molecular targets. The thioether group can undergo oxidation, leading to the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is exploited in research on its potential anticancer activity, as cancer cells are more susceptible to oxidative damage.
Comparison with Similar Compounds
[(Pyridin-3-ylmethyl)thio]acetic acid can be compared with other similar compounds, such as:
2-(Pyridin-2-ylmethylthio)acetic acid: Similar structure but with the pyridine ring attached at the 2-position.
2-(Pyridin-4-ylmethylthio)acetic acid: Similar structure but with the pyridine ring attached at the 4-position.
Thioacetic acid derivatives: Compounds with different substituents on the thioacetic acid moiety.
Uniqueness
The unique positioning of the pyridine ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-12-5-7-2-1-3-9-4-7/h1-4H,5-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAFISVQDRSMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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